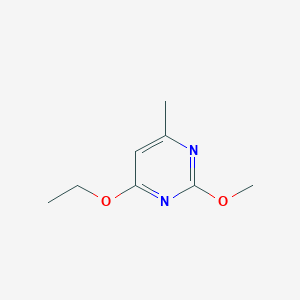

4-Ethoxy-2-methoxy-6-methylpyrimidine

Descripción

Propiedades

Fórmula molecular |

C8H12N2O2 |

|---|---|

Peso molecular |

168.19 g/mol |

Nombre IUPAC |

4-ethoxy-2-methoxy-6-methylpyrimidine |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-7-5-6(2)9-8(10-7)11-3/h5H,4H2,1-3H3 |

Clave InChI |

RJHJQMQJHXBFPZ-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=NC(=NC(=C1)C)OC |

Origen del producto |

United States |

Métodos De Preparación

Condensation of O-Alkylisourea with Dialkyl Malonate

A key method for preparing 2-alkoxy-4,6-dihydroxypyrimidines (precursors to alkoxy-substituted pyrimidines) involves the condensation of O-alkylisourea salts with dialkyl malonate in the presence of a methoxide base in methanol solvent at temperatures below 30°C. For example, 2-ethoxy-4,6-dihydroxypyrimidine is synthesized by reacting O-ethylisourea hydrochloride with dimethyl malonate and sodium methoxide, yielding high purity products with good yields (~85-90%) and minimal by-products.

| Parameter | Typical Value/Condition |

|---|---|

| Reactants | O-ethylisourea hydrochloride, dimethyl malonate |

| Base | Sodium methoxide |

| Solvent | Methanol |

| Temperature | 0–30 °C |

| Reaction time | 3–5 hours |

| Yield | ~86–87% |

This reaction can be scaled industrially with careful pH control (pH 1–2) during crystallization, and purification involves washing with cold methanol and water.

Alkoxylation and Methylation Steps

Ethoxylation : Introduction of ethoxy groups at the 4-position can be achieved by treating the hydroxypyrimidine intermediate with ethyl iodide or ethyl sulfate in the presence of bases like potassium carbonate, facilitating nucleophilic substitution of hydroxyl groups.

Methoxylation : Similarly, methoxy groups can be introduced by methylating hydroxyl groups using methyl iodide or dimethyl sulfate under basic conditions.

Methyl substitution at position 6 : This is often introduced by starting with methyl-substituted malonate esters or methylated amidine derivatives during the ring formation step, ensuring the methyl group is incorporated into the pyrimidine ring during cyclization.

Detailed Example Process for 4-Ethoxy-2-methoxy-6-methylpyrimidine Synthesis

While no direct patent or literature reports the exact preparation of 4-ethoxy-2-methoxy-6-methylpyrimidine, a plausible synthetic route based on related compounds is as follows:

Industrial Scale Considerations

Use of safer reagents : Triphosgene is preferred over highly toxic reagents like phosphorus oxychloride or phosgene for chlorination steps in some pyrimidine syntheses, improving safety and environmental impact.

Reaction scale-up : Batch sizes from 500 mL to 10 L reactors have been demonstrated with consistent yields (~86-87%) for similar pyrimidine intermediates.

Purification techniques : Crystallization under controlled temperature and pH, followed by washing with ice-cold solvents, is critical for achieving high purity.

Summary Table of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Starting materials | Methyl-substituted amidine or guanidine, dimethyl malonate, O-alkylisourea salts |

| Base | Sodium methoxide or sodium ethoxide |

| Solvent | Methanol or ethanol |

| Temperature | 0–30 °C |

| Reaction time | 3–5 hours |

| Alkoxylation agents | Ethyl iodide (for ethoxy), methyl iodide (for methoxy) |

| Purification | pH adjustment (1–2), crystallization at 0 °C, washing with cold methanol and water |

| Yield | Typically 85–90% |

| Environmental considerations | Use of triphosgene preferred over POCl3 or phosgene for chlorination steps |

Research Findings and Notes

The use of sodium methoxide in methanol is a common and effective base/solvent system for pyrimidine ring formation and alkoxylation reactions, balancing reactivity and cost.

Alkoxylation reactions must be carefully controlled to avoid over-alkylation or side reactions; stepwise introduction of ethoxy and methoxy groups is recommended.

Industrial methods emphasize safety and environmental impact, favoring less toxic reagents and scalable crystallization techniques.

The methyl group at position 6 is typically introduced early in the synthesis to ensure regioselectivity and avoid complex post-synthetic modifications.

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethoxy-2-methoxy-6-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the pyrimidine ring.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy positions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of partially or fully reduced pyrimidine rings.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyrimidine derivatives, including 4-ethoxy-2-methoxy-6-methylpyrimidine, have been extensively studied for their antimicrobial properties. Research indicates that compounds with a pyrimidine nucleus exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain pyrimidine derivatives display potent antibacterial effects against strains like Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Ethoxy-2-methoxy-6-methylpyrimidine | E. coli | 500–1000 μg/mL |

| 4-Methylpyrimidine | S. aureus | 250 μg/mL |

| 2-Methoxy-6-methylpyridine | Fusarium oxysporum | 56.4% inhibition |

Anticancer Potential

Pyrimidines are also recognized for their anticancer properties. Research has indicated that derivatives like 4-ethoxy-2-methoxy-6-methylpyrimidine may interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines . The structural modifications in pyrimidines can enhance their interaction with biological targets involved in cancer progression.

Herbicide Development

The compound serves as an important intermediate in the synthesis of herbicides. For example, the synthesis of ethoxy-substituted triazolo-pyrimidines has been linked to the effective control of weeds in agronomic crops . These herbicides target specific biochemical pathways in plants, reducing competition for nutrients and water.

Case Study: Synthesis of Herbicides

Research has demonstrated that derivatives of 4-ethoxy-2-methoxy-6-methylpyrimidine can be converted into herbicides through various chemical transformations, showcasing its utility in agricultural chemistry . This process involves the formation of dihalo derivatives which are further reacted to yield active herbicidal agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrimidine derivatives is crucial for enhancing their efficacy and reducing toxicity. Studies have shown that modifications to the ethoxy and methoxy groups significantly influence biological activity .

Table 2: Structure-Activity Relationship Insights

| Modification | Biological Activity | Observations |

|---|---|---|

| Ethoxy Group Variation | Enhanced herbicidal activity | Increased binding affinity to target enzymes |

| Methoxy Group Substitution | Altered antimicrobial efficacy | Changes in solubility and permeability |

Mecanismo De Acción

The mechanism of action of 4-Ethoxy-2-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Electronic Effects

(a) 4-Chloro-6-ethyl-2-methylpyrimidine

- Structure : Chloro (Cl) at position 4, ethyl (C₂H₅) at 6, methyl (CH₃) at 2.

- Comparison: The chloro group at position 4 is electron-withdrawing, increasing electrophilicity at the adjacent nitrogen, which enhances reactivity in nucleophilic substitution reactions compared to the ethoxy group in the target compound.

(b) 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one

- Structure : Ethyl at 6, fluoro (F) at 5, methoxy at 2, and a ketone at position 3.

- Comparison : The ketone at position 4 introduces hydrogen-bonding capability, contrasting with the ethoxy group in the target compound. The fluorine atom at position 5 increases electronegativity, stabilizing the ring and altering electronic distribution. This compound is an intermediate in antifungal drugs like Voriconazole, highlighting the pharmacological relevance of fluorinated pyrimidines .

(c) 4-Ethyl-6-hydroxy-2-methylpyrimidine

- Structure : Ethyl at 4, hydroxy (OH) at 6, methyl at 2.

- However, the hydroxy group may also render it susceptible to oxidation or enzymatic degradation .

Physicochemical Properties

*Predicted using ChemDraw.

†Estimated based on substituent contributions.

‡Hypothesized from analogous structures.

Key Research Findings

Reactivity : Ethoxy and methoxy groups in 4-Ethoxy-2-methoxy-6-methylpyrimidine reduce electrophilicity compared to chloro-substituted analogs, making it less reactive in nucleophilic aromatic substitution but more stable under physiological conditions .

Crystallography : Pyrimidines with methoxy groups (e.g., 4,6-Dichloro-5-methoxypyrimidine) form stable crystals via Cl···N interactions, which are critical for solid-state drug formulation .

Synthetic Utility : The target compound’s ethoxy group can be hydrolyzed to a hydroxy group under acidic conditions, enabling modular synthesis of diverse derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.